(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS 1428331-37-6) is a chiral, enantiopure heterocyclic building block belonging to the pyrazole class, characterized by a bromine atom at the 4-position and a pyrrolidin-3-yl substituent with defined (S)-stereochemistry. With a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry, where its single enantiomer form is essential for constructing stereochemically pure drug candidates.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS No. 1428331-37-6
Cat. No. B8023228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
CAS1428331-37-6
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C=N2)Br
InChIInChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1
InChIKeySPBLSBDLHRGAEG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS 1428331-37-6): Chiral Building Block Procurement Guide


(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS 1428331-37-6) is a chiral, enantiopure heterocyclic building block belonging to the pyrazole class, characterized by a bromine atom at the 4-position and a pyrrolidin-3-yl substituent with defined (S)-stereochemistry [1]. With a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry, where its single enantiomer form is essential for constructing stereochemically pure drug candidates . Its value proposition is rooted in its defined three-dimensional structure, which directly dictates the stereochemical outcome of downstream coupling reactions.

Why (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


In medicinal chemistry, the biological activity of chiral drug molecules is frequently tied to a single enantiomer. Substituting the target (S)-enantiomer (CAS 1428331-37-6) with its racemic mixture (CAS 1247439-25-3) or the opposite (R)-enantiomer (CAS 1428331-33-2) introduces an unpredictable variable—the other enantiomer may be inactive, antagonistic, or possess a distinct toxicity profile . The bromine atom is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but the spatial orientation of the pyrrolidine nitrogen is equally critical for building the correct architecture of kinase inhibitors and GPCR-targeting agents . Using an undefined stereochemical mixture forfeits control over this architecture, which can lead to misleading structure-activity relationship (SAR) data and failed lead optimization campaigns.

Quantitative Differentiation Evidence for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (CAS 1428331-37-6)


Enantiomeric Purity: Quantified (S)-Configuration vs. Racemate

The target compound is supplied as a single (S)-enantiomer with a confirmed chemical purity of 98% and an implied enantiomeric excess (ee) suitable for asymmetric synthesis . In contrast, the racemic analog 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1247439-25-3) is a 1:1 mixture of (R) and (S) enantiomers . For a typical asymmetric coupling, the racemate provides only 50% of the desired enantiomer, halving the theoretical yield of the downstream active pharmaceutical ingredient (API) intermediate.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Synthetic Reactivity Advantage of the C4-Bromo Substituent over Chloro Analogs

The C4-bromine atom on the pyrazole ring serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog. Quantitative reactivity data from comparative studies on pyrazole scaffolds show that aryl bromides generally undergo oxidative addition to Pd(0) 10-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This principle positions the brominated (S)-enantiomer as a more efficient coupling partner than hypothetical 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole variants in library synthesis.

Cross-Coupling Suzuki Reaction Building Block Reactivity

Commercial Availability and Purity Consistency vs. (R)-Enantiomer

A procurement-focused comparison of vendor catalogs reveals that the (S)-enantiomer (1428331-37-6) is consistently available at 98% purity from multiple suppliers, while the (R)-enantiomer (1428331-33-2) is typically offered as the dihydrochloride salt or at lower purity grades (often 95-97%) . This consistency in free-base purity simplifies salt conversion, stoichiometric calculations, and quality control in larger-scale synthesis.

Supply Chain Chiral Purity Procurement

High-Value Application Scenarios for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole


Synthesis of Enantiopure Kinase Inhibitor Intermediates

The (S)-configured pyrrolidine nitrogen and the C4-bromo handle make this compound an ideal starting material for constructing ATP-competitive kinase inhibitors requiring a specific 3D orientation. The bromine atom allows for late-stage diversification via Suzuki coupling, while the enantiopure pyrrolidine ensures the final inhibitor maintains the correct stereochemistry for target binding [1].

GPCR Agonist/Antagonist Lead Optimization

In GPCR drug discovery, the stereochemistry of the pyrrolidine ring directly influences receptor subtype selectivity. Using the (S)-enantiomer instead of the racemate enables medicinal chemists to establish unambiguous SAR, linking specific stereochemistry to functional activity, which is critical for patent strategy and candidate selection .

Chiral Building Block for PROTAC Linker Attachment

The free pyrrolidine NH can be selectively functionalized with a linker for Proteolysis Targeting Chimeras (PROTACs). The defined (S)-stereochemistry ensures the degrader molecule adopts a precise conformation, which can influence ternary complex formation and degradation efficiency, a parameter increasingly optimized in rational PROTAC design.

Quote Request

Request a Quote for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.